molecular formula C8H5N2+ B14216431 4-Ethynylbenzene-1-diazonium CAS No. 789442-14-4

4-Ethynylbenzene-1-diazonium

Cat. No.: B14216431
CAS No.: 789442-14-4
M. Wt: 129.14 g/mol
InChI Key: DFUQWTGLDQFQSI-UHFFFAOYSA-N
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Description

4-Ethynylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly notable for its ethynyl group (-C≡CH) attached to the benzene ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-ethynylbenzene-1-diazonium typically involves the diazotization of 4-ethynylaniline. The process begins with the treatment of 4-ethynylaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction proceeds as follows:

  • Dissolve 4-ethynylaniline in an aqueous acidic solution.
  • Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).
  • The nitrous acid formed reacts with the amine group of 4-ethynylaniline to produce the diazonium salt.

This method is commonly used in laboratory settings due to its simplicity and efficiency .

Chemical Reactions Analysis

4-Ethynylbenzene-1-diazonium undergoes a variety of chemical reactions, primarily due to the reactivity of the diazonium group. Some of the key reactions include:

Scientific Research Applications

4-Ethynylbenzene-1-diazonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 4-ethynylbenzene-1-diazonium primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates substitution reactions. In electrophilic aromatic substitution reactions, the diazonium group can be replaced by various nucleophiles, leading to the formation of substituted benzene derivatives .

The ethynyl group also plays a role in the compound’s reactivity. It can participate in coupling reactions, forming new carbon-carbon bonds. The combination of the diazonium and ethynyl groups allows for a wide range of chemical transformations, making this compound a versatile compound in organic synthesis .

Comparison with Similar Compounds

4-Ethynylbenzene-1-diazonium can be compared with other diazonium compounds and ethynyl-substituted benzene derivatives:

Properties

CAS No.

789442-14-4

Molecular Formula

C8H5N2+

Molecular Weight

129.14 g/mol

IUPAC Name

4-ethynylbenzenediazonium

InChI

InChI=1S/C8H5N2/c1-2-7-3-5-8(10-9)6-4-7/h1,3-6H/q+1

InChI Key

DFUQWTGLDQFQSI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)[N+]#N

Origin of Product

United States

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